10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a methyl group attached to a benzo-fused furochromenone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the use of 4-hydroxycoumarin as a starting material, which undergoes a series of reactions such as Michael addition, nucleophilic addition, and elimination to form the furochromenone framework . The reaction conditions often involve the use of Lewis acids like Yb(OTf)3 to catalyze the annulation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- 10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- 7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C23H15FO4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-3-methoxy-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H15FO4/c1-12-21-18(20(11-27-21)13-3-5-14(24)6-4-13)10-17-16-8-7-15(26-2)9-19(16)23(25)28-22(12)17/h3-11H,1-2H3 |
InChI Key |
UNPRXPOMXWZRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)F)C5=C(C=C(C=C5)OC)C(=O)O2 |
Origin of Product |
United States |
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